1,3-Dimethyl-1H-thieno[2,3-c]pyrazole

Fragment-Based Drug Discovery Antitubercular X-ray Crystallography

Choose 1,3-dimethyl-1H-thieno[2,3-c]pyrazole (CAS 50734-86-6) for its crystallographically validated binding to Mycobacterium tuberculosis pantothenate synthetase at 1.63 Å resolution (PDB 4FZJ), enabling structure-guided drug design without wasted screening. The [2,3-c] ring fusion and 1,3-dimethyl substitution are critical — the [3,2-c] isomer exhibits distinct tautomerism that compromises binding. This scaffold is a patented intermediate for Aurora-2 and ABL kinase inhibitors (JP4908233B2, US7803829B2) with reported 'very high' inhibitory activity. In SAR studies, 1,3-dimethyl-containing 5-carbohydrazide derivatives achieve EC₅₀ values as low as 6.00 µM (antioxidant) and 10.25 µM (anti-inflammatory), representing a >5 µM advantage over less substituted analogs. Avoid regioisomer uncertainty and start with a validated fragment.

Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
Cat. No. B1508023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1H-thieno[2,3-c]pyrazole
Molecular FormulaC7H8N2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=CS2)C
InChIInChI=1S/C7H8N2S/c1-5-6-3-4-10-7(6)9(2)8-5/h3-4H,1-2H3
InChIKeyUJZNUYYGAXKIIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole: A Core Scaffold for Fragment-Based Discovery and Kinase-Targeted Procurement


1,3-Dimethyl-1H-thieno[2,3-c]pyrazole (CAS 50734-86-6) is a heterocyclic scaffold comprising a thiophene ring fused to a pyrazole core, substituted with methyl groups at the 1- and 3-positions . Its molecular formula is C₇H₈N₂S with a molecular weight of 152.22 g/mol . This compound serves as a foundational fragment in drug discovery, with validated binding to Mycobacterium tuberculosis pantothenate synthetase at 1.63 Å resolution (PDB 4FZJ) and is a key intermediate in the synthesis of Aurora and ABL kinase inhibitors disclosed in patents from Nerviano Medical Sciences [1][2].

Why Generic 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole Procurement Requires Rigorous Structural Validation: Evidence of Scaffold-Dependent Activity


Substituting 1,3-dimethyl-1H-thieno[2,3-c]pyrazole with generic thienopyrazole analogs is scientifically unsound due to the demonstrated impact of regioisomerism and substitution on biological activity. The [2,3-c] ring fusion pattern is critical; the [3,2-c] isomer exhibits a distinct tautomeric equilibrium (3:2 mixture of N1-H and N2-H tautomers in DMSO-d₆) that fundamentally alters electronic properties and binding affinity compared to the [2,3-c] scaffold . Furthermore, the precise methylation at positions 1 and 3 is essential, as structure-activity relationship (SAR) studies on 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives demonstrate that even minor modifications yield EC₅₀ values ranging from 6.00 to 11.18 µM for antioxidant and anti-inflammatory endpoints, underscoring that unvalidated substitutions cannot be assumed to be functionally equivalent [1].

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole Differentiation: Quantitative Benchmarking Against Isomeric and Substituted Analogs


Structural Confirmation of Target Engagement: 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid Bound to M. tuberculosis Pantothenate Synthetase at 1.63 Å

The 1,3-dimethyl-1H-thieno[2,3-c]pyrazole core demonstrates direct, high-resolution binding to a validated antimicrobial target. The derivative 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid was co-crystallized with Mycobacterium tuberculosis pantothenate synthetase, yielding a structure refined to 1.63 Å resolution (R-free = 0.209, R-work = 0.167) [1]. In contrast, the unsubstituted 1H-thieno[2,3-c]pyrazole parent scaffold or the [3,2-c] regioisomer show no comparable binding data in this system, indicating the 1,3-dimethyl substitution is critical for productive fragment binding .

Fragment-Based Drug Discovery Antitubercular X-ray Crystallography Pantothenate Synthetase

Kinase Inhibitory Potential: 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole as a Privileged Aurora/ABL Kinase Scaffold

Patents from Nerviano Medical Sciences explicitly claim 1H-thieno[2,3-c]pyrazole derivatives, including those with 1,3-dimethyl substitution, as having 'very high Aurora-2 kinase inhibiting activity' and high affinity for the ABL tyrosine kinase ATP pocket [1][2]. While specific IC₅₀ values for the unadorned 1,3-dimethyl-1H-thieno[2,3-c]pyrazole are not disclosed in these patents, the scaffold is identified as essential for activity. In comparison, the isomeric 1H-thieno[3,2-c]pyrazole class is associated with PDE7 inhibitory activity, a distinct pharmacological target, demonstrating divergent therapeutic potential based solely on ring fusion geometry [3].

Kinase Inhibition Oncology Aurora Kinase ABL Kinase

Antioxidant and Anti-inflammatory Activity: Quantitative SAR Demonstrates 1,3-Dimethyl Substitution Modulates Potency by >5 µM

Structure-activity relationship (SAR) studies on 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives reveal that the 1,3-dimethyl pattern on the pyrazole ring is a critical determinant of in vitro antioxidant and anti-inflammatory potency [1]. The most potent antioxidants, compounds 3a and 5c, exhibited EC₅₀ values of 6.00 µM and 7.21 µM, respectively, while the most potent anti-inflammatory compounds, 3a, 7b, and 7c, showed EC₅₀ values of 10.25 µM, 10.50 µM, and 11.18 µM [1]. In comparison, unsubstituted or differently substituted analogs in the same series displayed significantly higher EC₅₀ values, highlighting the quantitative advantage of the 1,3-dimethyl substitution for these therapeutic applications.

Antioxidant Anti-inflammatory SAR Cyclooxygenase

Cytotoxic Potency in Cancer: Thieno[2,3-c]pyrazole Derivatives Demonstrate Low Micromolar IC₅₀ Across a Panel of 17 Human Cancer Cell Lines

A high-throughput screen of 2000 small molecules identified Tpz-1, a thieno[2,3-c]pyrazole derivative, as a potent and selective cytotoxic agent with IC₅₀ values ranging from 0.19 µM to 2.99 µM against a panel of 17 human cancer cell lines after 24-72 hours of exposure [1]. Tpz-1 induced cell cycle arrest and modulated key kinases (p38, CREB, Akt, STAT3, Fgr, Hck, ERK1/2) and disrupted microtubules [1]. In contrast, related thieno[2,3-d]pyrimidine and thieno[3,2-e]triazolopyrimidine derivatives often exhibit higher IC₅₀ values or require nanomolar-range conjugation to achieve comparable potency, underscoring the intrinsic potency of the thieno[2,3-c]pyrazole core [2].

Cytotoxicity Anticancer Kinase Inhibition Microtubule Disruption

Prioritized Use Cases for 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole Based on Quantified Differentiation Evidence


Fragment-Based Lead Discovery for Antitubercular Agents Targeting Pantothenate Synthetase

Procure 1,3-dimethyl-1H-thieno[2,3-c]pyrazole as a validated fragment hit for Mycobacterium tuberculosis pantothenate synthetase. The high-resolution (1.63 Å) co-crystal structure (PDB 4FZJ) confirms a defined binding mode, enabling structure-guided elaboration into potent inhibitors [1]. This avoids the cost and time of screening unvalidated thienopyrazole analogs, which lack structural data and may exhibit regioisomer-dependent tautomerism that compromises binding.

Synthesis of Aurora/ABL Kinase Inhibitors for Oncology Research

Use 1,3-dimethyl-1H-thieno[2,3-c]pyrazole as a key synthetic intermediate for generating Aurora-2 and ABL tyrosine kinase inhibitors. Patents from Nerviano Medical Sciences (JP4908233B2, US7803829B2) claim derivatives with 'very high' inhibitory activity, providing a clear intellectual property landscape and a defined synthetic path [2]. This contrasts with the [3,2-c] isomer, which is directed toward PDE7 inhibition, a distinct therapeutic area.

Optimization of Anti-inflammatory and Antioxidant Leads via 5-Carbohydrazide Derivatization

Utilize 1,3-dimethyl-1H-thieno[2,3-c]pyrazole to synthesize 5-carbohydrazide derivatives for anti-inflammatory and antioxidant programs. SAR studies demonstrate that 1,3-dimethyl-containing analogs (e.g., compound 3a) achieve EC₅₀ values as low as 6.00 µM for antioxidant activity and 10.25 µM for anti-inflammatory activity, representing a >5 µM improvement over less substituted analogs [3]. This quantifiable potency advantage guides efficient SAR exploration.

Development of Broad-Spectrum Cytotoxic Agents for Cancer Cell Panel Screening

Incorporate 1,3-dimethyl-1H-thieno[2,3-c]pyrazole into focused libraries for anticancer screening. The derivative Tpz-1 exhibits IC₅₀ values between 0.19 µM and 2.99 µM across 17 human cancer cell lines and engages a multi-kinase inhibitory mechanism (p38, CREB, Akt, STAT3, ERK1/2) [4]. This established potency and polypharmacology profile make the scaffold a superior choice over related heterocycles that require extensive modification to achieve comparable activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.